

Preclinical pharmacokinetic and pharmacodynamic properties of omadacycline

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Compound of Interest

Compound Name: *Omadacycline mesylate*

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An In-depth Technical Guide on the Preclinical Pharmacokinetic and Pharmacodynamic Properties of Omadacycline

Introduction

Omadacycline is a first-in-class aminomethylcycline, a semisynthetic derivative of minocycline, developed to address the rising threat of antibiotic resistance.[1][2] Approved for the treatment of community-acquired bacterial pneumonia (CABP) and acute bacterial skin and skin structure infections (ABSSSI), omadacycline is available in both intravenous (IV) and oral formulations. [1][2][3] Its chemical structure is modified to overcome the two primary mechanisms of tetracycline resistance—efflux pumps and ribosomal protection—granting it a broad spectrum of activity against Gram-positive, Gram-negative, anaerobic, and atypical pathogens.[1][4][5][6] [7] This technical guide provides a comprehensive overview of the preclinical pharmacokinetic (PK) and pharmacodynamic (PD) properties of omadacycline, offering critical data and methodologies for researchers and drug development professionals.

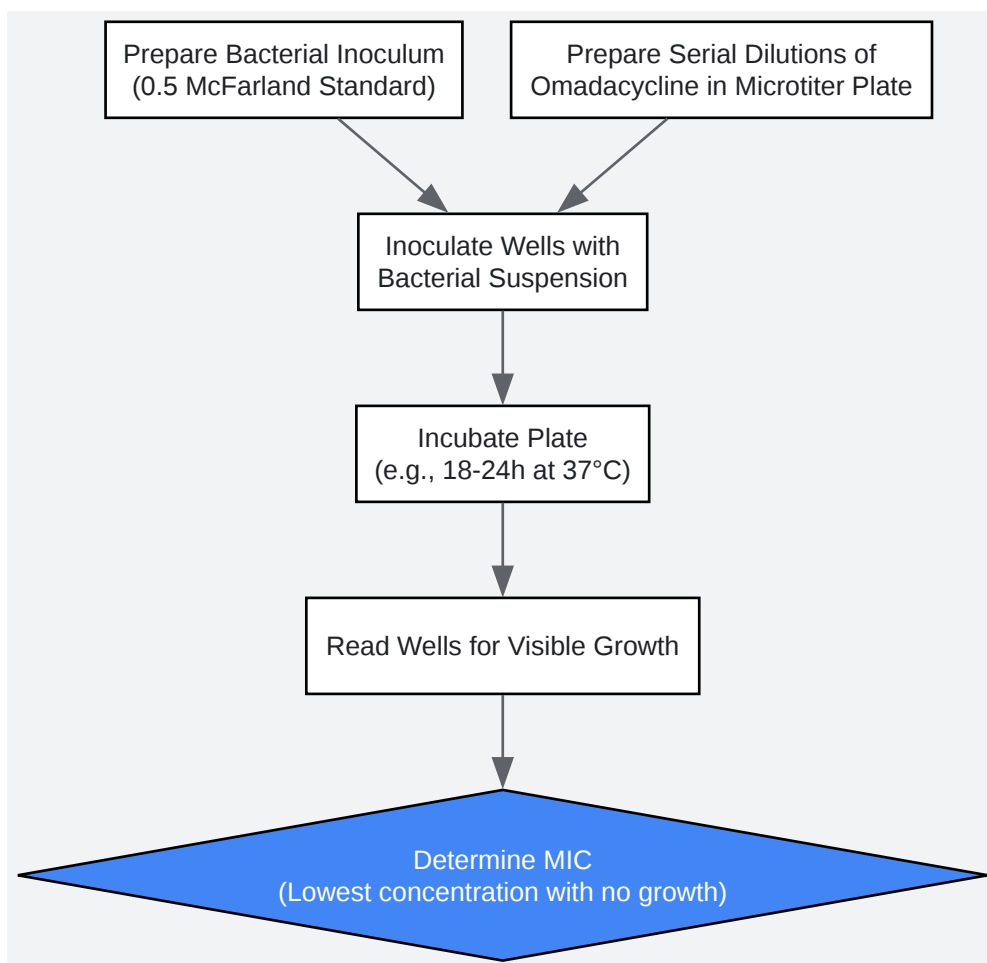
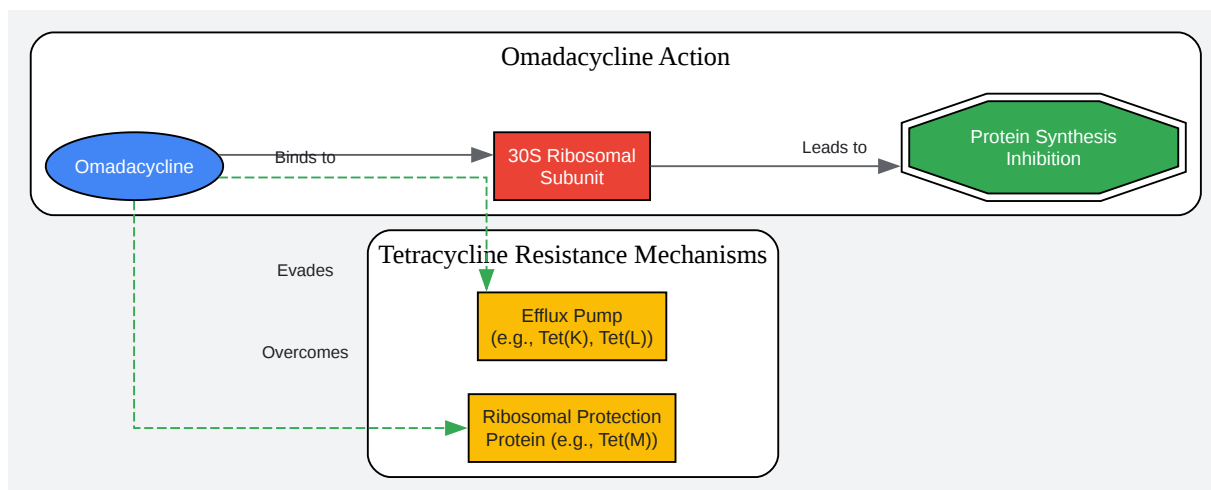
Mechanism of Action

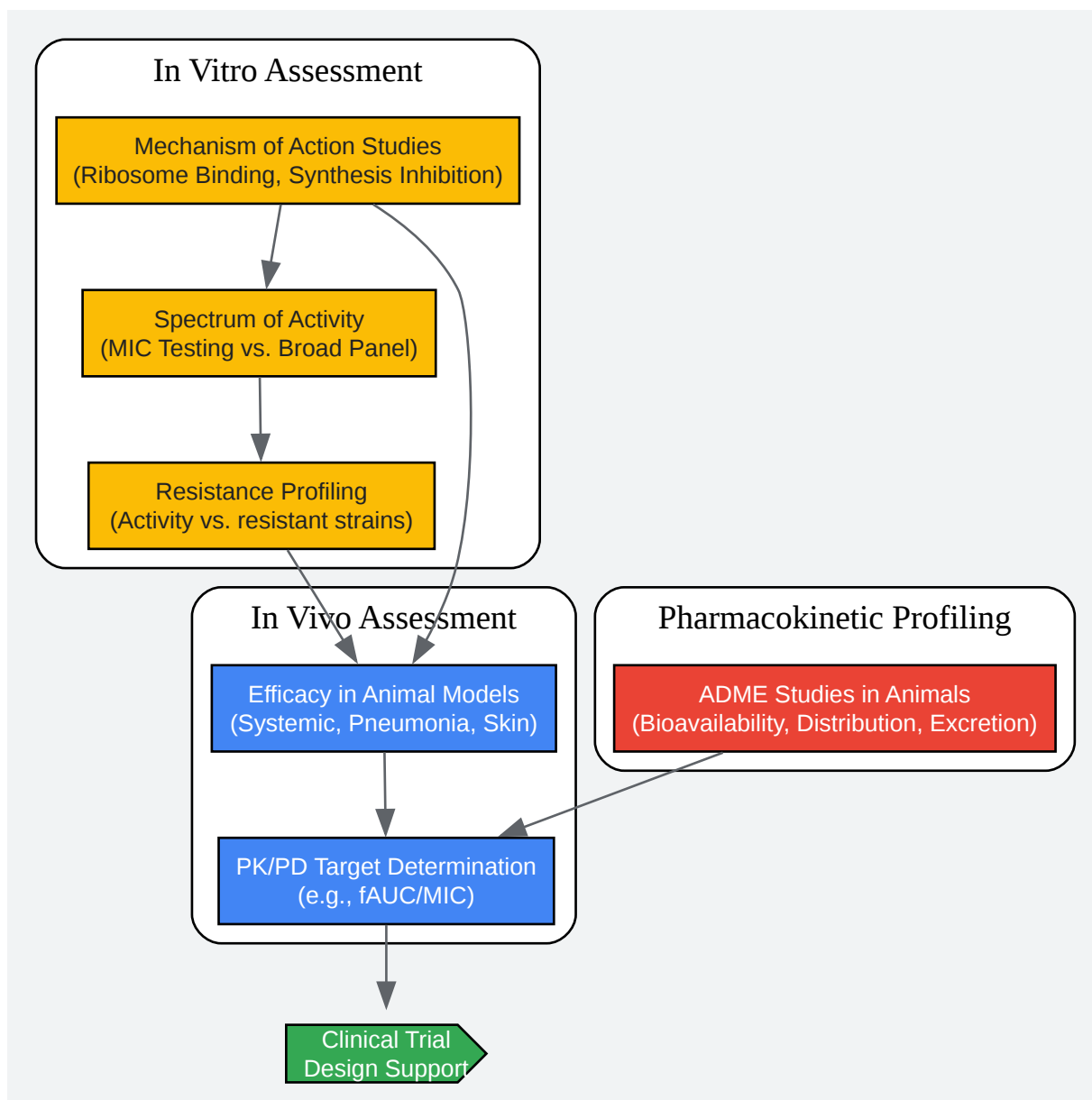
Like other tetracyclines, omadacycline exerts its antibacterial effect by inhibiting protein synthesis.[1][3][5] It binds to the 30S subunit of the bacterial ribosome, preventing the docking of aminoacyl-tRNA at the acceptor (A) site.[3][8] This action effectively halts the elongation of the polypeptide chain, thereby inhibiting bacterial growth.[8]

A key feature of omadacycline is its structural modification at the C-7 and C-9 positions of the tetracycline D-ring.^{[1][3][5][6]} These modifications are crucial for its ability to circumvent common tetracycline resistance mechanisms:

- **Overcoming Efflux Pumps:** The C-7 modification allows omadacycline to evade tetracycline-specific efflux pumps, such as those encoded by tet(K) and tet(L) genes, which actively transport older tetracyclines out of the bacterial cell.^{[1][3][5][6]}
- **Evading Ribosomal Protection:** The C-9 aminomethyl group provides a steric hindrance that overcomes ribosomal protection proteins (RPPs), such as Tet(M) and Tet(O).^{[1][3][5][6][7]} These proteins typically remodel the ribosome to dislodge bound tetracyclines, but omadacycline's structure allows it to maintain its binding and inhibitory activity.^{[4][9]}

Functional assays have confirmed that omadacycline remains active against bacterial strains expressing both major forms of tetracycline resistance.^{[4][10]}





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